molecular formula C21H25N3O3 B6072078 ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate

ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate

Cat. No. B6072078
M. Wt: 367.4 g/mol
InChI Key: AEDBTGKSNXGTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate exhibits various biochemical and physiological effects. It has been shown to inhibit tumor cell growth and induce apoptosis in cancer cells. It also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been shown to have anticonvulsant activity and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate in lab experiments include its potential therapeutic applications and its ability to cross the blood-brain barrier. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of new synthesis methods to improve yield and purity.
3. Investigation of its potential use as a drug delivery system.
4. Development of new derivatives with improved pharmacological properties.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate is a chemical compound that has shown potential applications in medicinal chemistry. It has been synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects. Further research is needed to fully understand its potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate can be achieved through different methods. One of the most common methods involves the reaction of 2-methylbenzylamine with ethyl 3-bromopropionate to form the intermediate compound, which is then reacted with 2-pyrazinecarboxylic acid to produce the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

Ethyl 3-(2-methylbenzyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

ethyl 3-[(2-methylphenyl)methyl]-1-(pyrazine-2-carbonyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-20(26)21(13-17-8-5-4-7-16(17)2)9-6-12-24(15-21)19(25)18-14-22-10-11-23-18/h4-5,7-8,10-11,14H,3,6,9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDBTGKSNXGTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=NC=CN=C2)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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